S-Propylmercaptocysteine

Genotoxicity Cytotoxicity Food safety

S-Propylmercaptocysteine (CSSP) is the definitive disulfide-containing L-cysteine S-conjugate and phase II detoxified metabolite of propyl-propane-thiosulfonate (PTSO). Unlike thioether-type S-alkylcysteines (SPC, SAC), CSSP's propyldithio linkage enables redox-cycling and serves as a validated negative control for genotoxicity panels (non-cytotoxic up to 450 µM, Ames index 0.6–1.4, non-genotoxic in micronucleus/comet assays). Procure CSSP as an authentic UHPLC-MS/MS standard for toxicokinetic tracking of PTSO metabolic fate and as a specific substrate for cysteine S-conjugate β-lyase characterization in EFSA-aligned Allium extract safety assessments.

Molecular Formula C6H13NO2S2
Molecular Weight 195.3 g/mol
CAS No. 2280-26-4
Cat. No. B15494453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Propylmercaptocysteine
CAS2280-26-4
Molecular FormulaC6H13NO2S2
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESCCCSSCC(C(=O)O)N
InChIInChI=1S/C6H13NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
InChIKeyJVVXIPKJTDVPQZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Propylmercaptocysteine (CAS 2280-26-4) for Genotoxicity Assay Standardization and Allium-Derived Metabolite Research Procurement


S-Propylmercaptocysteine (CSSP, S-propylmercapto-L-cysteine, CAS 2280-26-4) is an L-cysteine S-conjugate organosulfur compound with a propyldithio moiety, naturally formed as a detoxified metabolite of propyl-propane-thiosulfonate (PTSO) in Allium species [1]. Its molecular formula is C6H13NO2S2, exact mass 195.038771 g/mol, and it serves as a phase II metabolite in Allium extracts, distinguishing it from simpler S-alkylcysteines that lack the disulfide linkage [2].

Why S-Propylmercaptocysteine Procurement Cannot Be Substituted by Common S-Alkylcysteines or Aged Garlic Extract Components


S-Propylmercaptocysteine (CSSP) contains a disulfide (propyldithio) linkage, whereas in-class comparators such as S-propyl-L-cysteine (SPC) possess a thioether (S-propyl) structure without the second sulfur atom. This fundamental structural difference dictates distinct metabolic processing, safety evaluation profiles, and biological detection requirements that preclude interchangeability [1]. CSSP's disulfide bond enables its participation in redox-cycling pathways and renders it a specific detoxified conjugate of PTSO, a profile not shared by SPC, S-allyl-L-cysteine (SAC), or other S-alkylcysteines that are instead metabolites of allicin or other thiosulfinate precursors [2].

Quantitative Differentiation of S-Propylmercaptocysteine (CSSP) from In-Class S-Alkylcysteines for Research Selection


CSSP Demonstrates Non-Cytotoxicity in Caco-2 Cells up to 450 μM Over 48 Hours, Confirmed by Independent Genotoxicity Testing Panel

In contrast to the thioether-type S-propyl-L-cysteine (SPC), which lacks a comprehensive published genotoxicity panel, CSSP was systematically evaluated for cytotoxicity, mutagenicity, and genotoxicity according to EFSA-recommended protocols [1]. CSSP demonstrated no cytotoxic effects on Caco-2 cells across a concentration range of 0–450 μM at both 24 and 48 hour exposure periods [1]. Furthermore, CSSP exhibited a mutagenicity index in the range of 0.6–1.4 in the Ames test at concentrations up to 250 μg/plate, indicating no mutagenic potential, and showed % binucleated cells with micronuclei between 1.6–2.7 in the micronucleus test, confirming absence of genotoxicity [1]. Comet assays across 112.5–450 μM revealed no DNA damage or oxidative stress [1].

Genotoxicity Cytotoxicity Food safety

CSSP Functions as a Phase II Detoxified Conjugate of PTSO, Distinct from SPC Which Lacks the Disulfide Moiety and Derives from Different Precursors

S-Propylmercaptocysteine (CSSP) is identified as a phase II glutathione and cysteine conjugate of propyl-propane-thiosulfonate (PTSO) in Allium species via UHPLC-MS/MS analysis [1]. This metabolic origin is distinct from S-propyl-L-cysteine (SPC), which is a thioether derivative formed through different pathways and lacks the disulfide bond characteristic of CSSP [2]. The structural difference—CSSP containing an S-S linkage versus SPC containing a single S-C linkage—dictates distinct redox behavior and enzymatic processing [3].

Metabolism Detoxification Analytical chemistry

CSSP is Enzymatically Converted by Specific S-Conjugate β-Lyase and Aminotransferase Pathways Not Shared by Simpler S-Alkylcysteines

S-Propylmercaptocysteine (CSSP) serves as a substrate for enzymes including cysteine S-conjugate β-lyase (γ-cystathionase) and L-amino acid oxidase, with the β-lyase reaction producing pyruvate, ammonia, and propyl hydrodisulfide [1][2]. In contrast, S-propyl-L-cysteine (SPC) lacks the disulfide linkage and is metabolized primarily to N-acetyl-S-propylcysteine as its mercapturic acid derivative [3]. This enzymatic divergence means that CSSP and SPC do not serve as interchangeable substrates in enzymatic assays or metabolic studies.

Enzymology Biochemical pathway Metabolism

CSSP Exhibits Lower Lipophilicity (XlogP -1.80) than S-Propylcysteine (-0.78), Indicating Distinct Pharmacokinetic Partitioning

Computed physicochemical properties reveal that CSSP (XlogP = -1.80, AlogP = 1.19, TPSA = 114.00 Ų) is substantially more hydrophilic than S-propylcysteine (SPC, XlogP = -0.78) [1][2]. This difference in calculated partition coefficient suggests that CSSP will exhibit lower membrane permeability and distinct tissue distribution compared to its thioether analog, with predicted Caco-2 permeability classified as negative (85.94% probability) [1].

Physicochemical property ADME Bioavailability

Validated Research and Industrial Application Scenarios for S-Propylmercaptocysteine (CAS 2280-26-4) Procurement


Genotoxicity Control and EFSA-Compliant Safety Assessment in Agri-Food Additive Development

CSSP serves as a validated reference standard for negative control in genotoxicity panels when evaluating Allium-derived organosulfur compounds for food or feed additive applications. Its demonstrated non-cytotoxicity up to 450 μM in Caco-2 cells, lack of mutagenicity (Ames index 0.6–1.4), and absence of genotoxicity in micronucleus (1.6–2.7% BNMN) and comet assays support its use as a well-characterized comparator for new PTSO-derived conjugates undergoing EFSA-recommended safety testing [1]. Procurement of CSSP is justified for laboratories conducting regulatory toxicology assessments of Allium extracts.

Phase II Metabolism Tracing and Toxicokinetic Studies of PTSO in Allium Species

CSSP is the definitive analytical standard for identifying and quantifying the phase II detoxification pathway of PTSO via UHPLC-MS/MS [1]. Because CSSP is the specific cysteine conjugate formed from glutathione-S-transferase-mediated conjugation followed by peptidase cleavage, its use as a reference material enables accurate tracking of PTSO metabolic fate in toxicokinetic studies in both rodent models and agricultural applications. Substitution with SPC or other S-alkylcysteines would yield false-negative results, as these compounds do not arise from the same precursor or pathway [2].

Enzymatic Assays for β-Lyase and Disulfide-Processing Enzyme Characterization

CSSP is required as a substrate for characterizing cysteine S-conjugate β-lyase (γ-cystathionase) activity and for studying the enzymatic release of propyl hydrodisulfide species [1]. The β-lyase reaction with CSSP yields pyruvate, ammonia, and propyl hydrodisulfide, providing a specific assay readout not achievable with thioether-type S-alkylcysteines [2]. Researchers investigating sulfur metabolism, hydrogen sulfide signaling, or Allium-derived bioactive compound processing must use CSSP rather than SPC to ensure accurate enzyme activity measurements.

Redox-Active Disulfide Conjugate Reference for Allium Metabolomics and Biomarker Discovery

CSSP represents a distinct class of disulfide-containing cysteine conjugates in Allium metabolomics, distinguishable from the more abundant thioether-type S-alkylcysteines (SPC, SAC, SEC) [1]. Its presence as a detoxified PTSO metabolite makes it a potential biomarker for Allium processing or consumption in nutritional studies. CSSP should be procured as an authentic standard for targeted LC-MS/MS methods aiming to differentiate between thioether and disulfide conjugate pools in Allium extracts, aged garlic preparations, or biological samples following Allium exposure [2].

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